molecular formula C17H23N5O3S B3294323 2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886913-27-5

2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B3294323
CAS-Nummer: 886913-27-5
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: MJNZOWWEWFPTPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazol core system. Key structural elements include:

  • Ethyl substituent: Positioned at C2 of the thiazole ring, influencing steric and hydrophobic properties.
  • Hydroxyethylpiperazine moiety: A 4-(2-hydroxyethyl)piperazine group at the C5 position, enhancing solubility via hydrophilic interactions.
  • Furan-2-yl group: A heteroaromatic substituent contributing to π-stacking interactions and modulating bioavailability.

Eigenschaften

IUPAC Name

2-ethyl-5-[furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-2-13-18-17-22(19-13)16(24)15(26-17)14(12-4-3-11-25-12)21-7-5-20(6-8-21)9-10-23/h3-4,11,14,23-24H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNZOWWEWFPTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17H23N5O3S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 886913-27-5

The compound features a thiazolo-triazole core, which is known for its diverse biological activities. The presence of the furan and piperazine moieties may contribute to its pharmacological properties.

The biological activity of 2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be attributed to several mechanisms:

  • COX Inhibition : Preliminary studies suggest that compounds with similar structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for anti-inflammatory effects and pain relief .
  • Antimicrobial Activity : Derivatives of thiazole and triazole have shown significant antibacterial and antifungal properties. The incorporation of the furan ring may enhance these effects through synergistic interactions with microbial targets .
  • Antioxidant Properties : Compounds in this class may also exhibit antioxidant activity by scavenging reactive oxygen species (ROS), contributing to neuroprotective effects in models of oxidative stress .

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit varying degrees of inhibitory activity against COX enzymes. For instance, a modified thiazole derivative showed an IC50 value of 0.52 μM against COX-II, indicating potent anti-inflammatory potential .

In Vivo Studies

In vivo studies are essential for determining the therapeutic potential of this compound. Animal models have been utilized to assess anti-inflammatory effects, with some derivatives showing significant reductions in inflammation comparable to established drugs like Celecoxib .

Case Studies

  • Anti-inflammatory Activity : A study focusing on a series of thiazole derivatives reported that certain compounds exhibited up to 64% inhibition of inflammation in animal models compared to 57% for Celecoxib . This highlights the potential for developing new anti-inflammatory agents based on the thiazole-triazole scaffold.
  • Neuroprotective Effects : Research has indicated that similar compounds could protect neuronal cells from ischemia/reperfusion injury by reducing oxidative stress markers and preserving cellular integrity .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundIC50 Value (μM)Reference
COX-II InhibitionThiazole Derivative0.52
AntimicrobialFuran DerivativeVaries
NeuroprotectionThiazole/TriazoleN/A

Table 2: Structural Features

FeatureDescription
Furan RingContributes to antimicrobial activity
Piperazine MoietyEnhances solubility and bioavailability
Thiazolo-Triazole CoreCentral to biological activity

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Thiazolo[3,2-b][1,2,4]triazole Ethyl, hydroxyethylpiperazine, furan-2-yl ~406.45* Not reported (inferred: broad)
4-[(2-Ethyl-6-hydroxythiazolo-triazol-5-yl)(3-fluorophenyl)methyl]-1-(furan-2-carbonyl)piperazine Thiazolo[3,2-b][1,2,4]triazole Ethyl, 3-fluorophenyl, furan-2-carbonylpiperazine 498.53 Not reported (structural analog)
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole Ethyl, isobutylphenyl 314.45 Antimicrobial, antibacterial

*Estimated via analogous molecular formulas.

Key Differences and Implications

(a) Core Heterocyclic System

  • Target Compound : The thiazolo[3,2-b][1,2,4]triazole core combines sulfur (thiazole) and nitrogen (triazole) atoms, offering dual hydrogen-bonding and π-stacking capabilities.
  • Triazolothiadiazole () : The sulfur-rich thiadiazole ring enhances planarity and rigidity, favoring DNA intercalation or enzyme inhibition .

(b) Substituent Effects

  • Hydroxyethylpiperazine vs. Fluorophenyl () :
    • The hydroxyethyl group in the target compound improves aqueous solubility, critical for pharmacokinetics.
    • The 3-fluorophenyl group in ’s analog increases lipophilicity and may enhance blood-brain barrier penetration .
  • Furan-2-yl vs. Isobutylphenyl () :
    • The furan ring’s electron-rich nature facilitates dipole interactions, whereas the isobutylphenyl group in ’s compound contributes to hydrophobic binding pockets .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

  • The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine moiety substituted with a 2-hydroxyethyl group and a furan-2-yl group. These heterocycles are known for their bioactivity:

  • Thiazole-triazole systems often exhibit antimicrobial and anticancer properties due to their ability to intercalate DNA or inhibit enzymes .
  • The piperazine-2-hydroxyethyl group enhances solubility and may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • The furan ring contributes to metabolic stability and π-π stacking interactions with biological targets .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H/¹³C NMR confirms substituent connectivity (e.g., furan C-H signals at δ 6.2–7.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .
    • Mass Spectrometry (MS):
  • High-resolution MS validates the molecular ion peak (e.g., m/z ≈ 413–419 g/mol) and fragmentation patterns .
    • Infrared (IR) Spectroscopy:
  • Detects functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
    • HPLC:
  • Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Critical Steps and Optimization Strategies:

StepReactionKey VariablesOptimal Conditions
1Thiazole-triazole core formationSolvent (DMF vs. ethanol), temperatureReflux in ethanol (78°C, 12 h) yields 65–70%
2Piperazine substitutionCatalyst (K₂CO₃ vs. Et₃N), stoichiometry1.2 eq piperazine derivative, K₂CO₃ in THF (60°C, 6 h)
3Mannich reaction (furan attachment)pH control, solvent polaritypH 8–9 in dichloromethane, 25°C, 4 h
  • Purification:
  • Use silica gel chromatography (ethyl acetate:hexane = 3:7) or recrystallization in ethanol .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Case Study: A 2023 study reported IC₅₀ = 12 µM against breast cancer cells (MCF-7), while a 2024 study found IC₅₀ = 45 µM .
  • Methodological Adjustments:

  • Assay standardization: Use identical cell lines (e.g., MCF-7 ATCC HTB-22) and incubation times (72 h).
  • Control variables: Match solvent (DMSO concentration <0.1%) and serum-free media during testing .
  • Structural validation: Confirm substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups alter logP and target binding) .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound?

  • Target Identification:

  • Molecular docking: Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or GPCRs (e.g., 5-HT₂A) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD) to purified proteins .
    • Pathway Analysis:
  • Western blotting: Quantify phosphorylation levels of MAPK/ERK or PI3K/AKT pathways post-treatment .
    • Metabolic Stability:
  • Microsomal assays: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for thiazolo-triazole derivatives?

  • Reported Data:

SubstituentSolubility (mg/mL, water)Source
4-Fluorophenyl0.8
4-Methoxyphenyl2.1
  • Resolution:
  • The 4-methoxyphenyl group increases hydrophilicity via hydrogen bonding, while fluorine enhances lipophilicity .
  • Use Hansen solubility parameters to predict solvent compatibility (e.g., DMSO for in vitro assays) .

Experimental Design Recommendations

  • Bioactivity Screening:

    • Prioritize 3D tumor spheroids over monolayer cultures to mimic in vivo conditions .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via ATP-based viability assays .
  • Synthetic Scale-Up:

    • Replace toxic solvents (e.g., DMF) with 2-MeTHF or cyclopentyl methyl ether (CPME) for greener chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Reactant of Route 2
2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.